molecular formula C20H19NO5 B1668607 Chelidonine CAS No. 476-32-4

Chelidonine

Cat. No. B1668607
CAS RN: 476-32-4
M. Wt: 353.4 g/mol
InChI Key: GHKISGDRQRSCII-ZOCIIQOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chelidonine is the major alkaloid component of Chelidonium majus, a species of the family Papaveraceae . It is an isolate of Papaveraceae with acetylcholinesterase and butyrylcholinesterase inhibitory activity . The chemical formula of Chelidonine is C20H19NO5 .


Synthesis Analysis

The synthesis of Chelidonine involves the use of urethane and benzyl bromide. The urethane is obtained by first using the nitrile (5,6-dihydro-2H-cyclobuta [f] [1,3]benzodioxole-5-carbonitrile), due to hydrolysis carboxylic acid is generated . The benzyl bromide is obtained by the conversion of 2,3-methylenedioxybenzaldehyde to 1,2,3,4 - tetrahydro-7,8-methylenedioxyisoquinol by the successive Hofmann and von Braun degradations .


Molecular Structure Analysis

The systematic IUPAC name of Chelidonine is (5b R ,6 S ,12b S )-13-Methyl-5b,6,7,12b,13,14-hexahydro-2 H ,10 H - [1,3]benzodioxolo [5,6- c ] [1,3]dioxolo [4,5- i ]phenanthridin-6-ol . The molar mass of Chelidonine is 353.374 g·mol −1 .


Chemical Reactions Analysis

Chelidonine has been involved in various chemical reactions. For instance, it has been used in the total synthesis of dl-chelidonine . It has also been involved in the synthesis of Benzobicycloheptanones .


Physical And Chemical Properties Analysis

Chelidonine has a molecular formula of C20H19NO5 and a molecular weight of 353.4 g/mol .

Scientific Research Applications

Mechanism-Based Inactivation of Cytochrome P450 2D6

Chelidonine acts as a mechanism-based inactivator of CYP2D6, potentially leading to drug-drug interactions. It produces time-, concentration-, and NADPH-dependent inhibition of CYP2D6, affecting enzyme activity and possibly influencing drug metabolism (Liu et al., 2018).

Pharmacological Activities and Mechanisms

Chelidonine exhibits antitumor, analgesic, antibacterial, and spasmolysis activities. Its antitumor activity has gained increasing attention, providing a theoretical basis for further study and application of Chelidonium majus (Zou Xian, 2014).

Effects on Tubulin Polymerisation and Cell Cycle Progression

Chelidonine inhibits tubulin polymerisation and disrupts microtubular structure in cells, leading to a G2/M arrest. This is characterized by abnormal metaphase morphology and altered levels of cyclin B1 and cdc2 kinase activity (Panzer et al., 2001).

Metabolic Activation and Enzyme Inhibition

Chelidonine is bioactivated to ortho-quinone derivatives both in vitro and in vivo. It's involved in metabolic pathways leading to enzyme inhibition, indicating its potential impact on drug metabolism (Liu et al., 2019).

Enhancement of Bioavailability for Cancer Treatment

Chelidonine's encapsulation in poly(lactic-co-glycolic acid) nanoparticles enhances its bioavailability and therapeutic index for cancer treatment, improving anti-cancer potential compared to unentrapped chelidonine (Hamidia et al., 2021).

Anti-Inflammatory Effects

Chelidonine suppresses the production of inflammatory mediators via the TLR4/NF-κB signaling pathway in macrophages, indicating its potential for treating inflammatory conditions (Liao et al., 2018).

Telomerase Activity Regulation and Senescence Induction

Chelidonine affects telomerase activity and hTERT expression in HepG2 cells, potentially inducing cell senescence. This points to its role in cancer therapy through modulation of cellular aging processes (Noureini & Wink, 2009).

Suppression of Eosinophilic Airway Inflammation

In asthmatic mice, chelidonine attenuates airway eosinophilia and reduces expression of inflammatory cytokines like IL-4 and eotaxin-2. This suggests its potential use in treating allergic asthma (Kim et al., 2015).

Safety And Hazards

Chelidonine is classified as Acute toxicity - Category 4, Oral and Acute toxicity - Category 4, Inhalation . It is harmful if swallowed or inhaled . Protective measures such as wearing chemical impermeable gloves, ensuring adequate ventilation, and avoiding breathing dust/fume/gas/mist/vapors/spray are recommended .

properties

IUPAC Name

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKISGDRQRSCII-ZOCIIQOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4312-31-6 (hydrochloride), 63937-19-9 (sulfate)
Record name Chelidonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10878474
Record name Chelidonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chelidonine

CAS RN

20267-87-2, 476-32-4
Record name (±)-Chelidonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20267-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Chelidonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chelidonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chelidonine (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chelidonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chelidonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHELIDONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K7EK8446J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHELIDONINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UDG3LY0GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chelidonine
Reactant of Route 2
Chelidonine
Reactant of Route 3
Chelidonine
Reactant of Route 4
Reactant of Route 4
Chelidonine
Reactant of Route 5
Chelidonine
Reactant of Route 6
Chelidonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.